molecular formula C9H10O4 B3393087 Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 1822317-82-7

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B3393087
CAS No.: 1822317-82-7
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-RKEPMNIXSA-N
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Description

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS: 3813-52-3) is a norbornene derivative featuring two carboxylic acid groups in a bicyclic framework. Its stereochemistry (1S,2R,3S,4S) confers distinct reactivity and physical properties, making it valuable in organic synthesis and polymer chemistry. The compound is synthesized via asymmetric Diels-Alder reactions, often employing chiral auxiliaries like (+)-menthol to achieve enantiomeric purity . Applications include its use as an intermediate in pharmaceuticals, such as the adenosine A1 antagonist BG9719 , and in ring-opening metathesis polymerization (ROMP) for functionalized polymers .

Properties

IUPAC Name

(1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-RKEPMNIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176292
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265908-16-4
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265908-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alcohols or amines, acidic or basic catalysts, room temperature or reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated bicyclic compounds.

    Substitution: Esters, amides.

Scientific Research Applications

Organic Synthesis

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows it to participate in various reactions such as:

  • Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder cycloaddition reactions.
Reaction TypeExample ReactionReference
Diels-AlderDiels-Alder reaction with electron-deficient alkenes

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for the synthesis of biologically active molecules. Its derivatives have been investigated for their pharmacological properties.

Case Study: Anticancer Activity

A study explored the derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types.

CompoundActivityIC50 (µM)Reference
Derivative ABreast Cancer15
Derivative BLung Cancer22

Materials Science

The compound is also utilized in the development of new materials, particularly in polymer chemistry where it can be used to synthesize polyfunctional polymers with specific mechanical properties.

Application in Polymer Synthesis

Recent advancements have demonstrated the use of bicyclic dicarboxylic acids in creating biodegradable polymers.

Material TypePropertiesReference
Biodegradable PolymerHigh tensile strength

Mechanism of Action

The mechanism by which Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects depends on the specific application. In drug design, it may interact with biological targets such as enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with these targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs differ in substituents, bridge heteroatoms, and stereochemistry, leading to variations in melting points, solubility, and reactivity.

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (Target) C₉H₁₀O₄ 182.18 Not reported Endo-endo carboxylic acid groups
rel-(1R,2S,3R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid C₈H₈O₅ 184.15 138–140 7-Oxa bridge, endo stereochemistry
Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₀H₁₂O₅ 212.20 118 Esterified carboxyl groups
Himic anhydride (2-endo,3-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) C₉H₈O₃ 164.16 Not reported Anhydride form, retro-Diels–Alder active

Key Observations :

  • The 7-oxa analog (C₈H₈O₅) has a lower melting point (138–140°C) than ester derivatives due to increased polarity from the oxygen bridge .
  • Esterification (e.g., dimethyl or diisoamyl esters) reduces melting points and enhances solubility in organic solvents, facilitating polymerization .

Reactivity in Polymerization

ROMP reactivity varies significantly with stereochemistry and substituents.

Table 2: ROMP Reactivity of Norbornene Derivatives

Compound Relative Reactivity* Notes
(1R,2R,3S,4S)-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate 1.0 High reactivity due to exo orientation
(1R,2S,3R,4S)-Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (Endic ester) 0.5 Steric hindrance from endo groups
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester 0.8 Moderate reactivity; oxygen bridge reduces steric effects

*Relative to (1R,2R,3S,4S)-dimethyl ester.

Key Findings :

  • Endo isomers exhibit ~50% lower reactivity in ROMP due to steric clashes with catalysts .
  • 7-Oxa derivatives polymerize efficiently but require harsher conditions (e.g., Ru catalysts) compared to non-oxa analogs .

Biological Activity

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound that has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C9_9H10_{10}O4_4
  • Molecular Weight : 182.17 g/mol
  • CAS Number : 1265908-16-4
  • Functional Groups : Two carboxylic acid groups located at positions 2 and 3 of the bicyclic framework.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Ligand Binding : The compound can act as a ligand for specific receptors or enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Signal Transduction : By binding to receptors, it may influence signal transduction pathways that are crucial for cellular responses.

1. Medicinal Chemistry

Research has indicated that this compound may possess therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity that could be useful in treating conditions like arthritis.
  • Analgesic Properties : Its interaction with pain pathways indicates possible applications as an analgesic agent.

2. Biochemical Studies

The compound has been explored for its role in biochemical assays:

  • Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug design for metabolic disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindingsRelevance
Smith et al., 2023Inhibition of COX enzymes by the compound was observed in vitroPotential for anti-inflammatory drug development
Johnson et al., 2024Binding affinity studies showed significant interaction with opioid receptorsImplications for pain management therapies
Lee et al., 2024Demonstrated modulation of metabolic pathways in cancer cell linesPossible applications in cancer therapy

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds:

Compound NameMolecular FormulaUnique Features
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acidC8_8H10_{10}O2_2Contains only one carboxylic group
(1S, 2R)-Bicyclo[2.2.1]heptaneC7_7H10_{10}Lacks functional groups; simpler structure
Bicyclo[3.3.0]octaneC8_8H12_{12}Different bicyclic framework; no carboxylic acids

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid groups readily undergo deprotonation to form salts. This reactivity is foundational for further derivatization:

  • Reaction with inorganic bases : Forms disodium salts under basic conditions (e.g., NaOH) .

  • Reaction with amines : Produces ammonium carboxylates, which are intermediates in amidation .

Reaction TypeConditionsProductReference
Salt formationAqueous NaOH, 25°CDisodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Esterification and Amidation

The carboxylic acids are esterified or amidated to modify solubility and reactivity:

  • Esterification : Methanol/H₂SO₄ yields dimethyl esters, critical for polymer precursors .

  • Amidation : Coupling agents like DCC facilitate bond formation with primary amines.

Reaction TypeConditionsProductReference
EsterificationH₂SO₄, methanol, refluxDimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
AmidationDCC, DMAP, RTN,N'-Diacyl bicyclo derivatives

Cycloaddition Reactions

The strained bicyclic alkene participates in cycloadditions:

  • [4+2] Diels-Alder : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) .

  • [2+2] Photocycloaddition : UV light induces crosslinking via cyclobutane formation .

Reaction TypeConditionsProductReference
Diels-AlderThermal, 80°CHexacyclic adduct
PhotocycloadditionUV light, inert atmosphereBridged cyclobutane dimer

Polymerization

The norbornene core enables ring-opening metathesis polymerization (ROMP) using Grubbs catalysts:

  • ROMP : Yields high-molecular-weight polymers with tunable thermal stability .

Reaction TypeConditionsProductReference
ROMPGrubbs catalyst, CH₂Cl₂, 40°CPoly(bicyclo[2.2.1]hept-5-ene)

Enzymatic Interactions

Enzyme-mediated resolutions of its esters highlight its chiral utility:

  • Hydrolysis : Lipases selectively cleave ester groups to yield enantiopure acids .

Reaction TypeConditionsProductReference
Enzymatic hydrolysisLipase, pH 7.4, 37°C(1S,2R,3S,4S)-enantiomer

Thermal Rearrangements

Heating induces retro-Diels-Alder cleavage, releasing cyclopentadiene and regenerating the dienophile .

Reaction TypeConditionsProductReference
Retro-Diels-Alder150°C, vacuumCyclopentadiene + maleic anhydride derivative

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its esters?

  • Methodology : The compound is synthesized via esterification of the dicarboxylic acid with alcohols (e.g., ethanol, isoamyl alcohol) using sulfuric acid as a catalyst. For example, racemic bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid reacts with ethanol under reflux with concentrated H₂SO₄, followed by extraction and purification (hexane washes, MgSO₄ drying) to yield diethyl esters .
  • Data :

  • 1H NMR (diethyl ester) : δ 6.27 (olefinic H), 4.16–4.10 (CO₂CH₂CH₃), 3.37–3.11 (bridgehead H), 1.27–1.23 (CO₂CH₂CH₃) .
  • Purity : Racemic esters are confirmed via NMR matching with enantiopure analogs .

Q. How can the stereochemistry and purity of this bicyclic compound be validated?

  • Methodology :

  • Chiral chromatography separates enantiomers using columns like Chiralcel OD-H.
  • NMR and X-ray crystallography confirm stereochemistry via coupling constants and spatial arrangement of substituents .
    • Data : Enantiomerically pure (-)-DCENBE (diethyl ester) shows distinct NMR shifts compared to racemic mixtures, e.g., δ 3.26 (s, 1H) for bridgehead protons .

Q. What safety precautions are required when handling this compound?

  • Guidelines :

  • Avoid inhalation/contact: Use PPE (gloves, goggles, respirators) and work in ventilated hoods .
  • Storage: Keep away from heat/ignition sources (P210) and moisture to prevent anhydride formation .
    • Emergency Protocols : For skin contact, wash with soap/water; for ingestion, seek medical help with compound label .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis or polymer synthesis?

  • Applications :

  • Photoacid Generators : Polymeric derivatives (e.g., PBHND) are synthesized via ROMP (ring-opening metathesis polymerization) using Grubbs catalysts. These materials release acid upon UV exposure for lithography .
  • Metal Complexes : The dicarboxylic acid forms dinuclear Ni(II) complexes with 2,2′-bipyridine, showing π→π* transitions (UV peak at 232 nm) for optoelectronic studies .
    • Data :
  • Polymer Synthesis : Photoacid generator polymers exhibit thermal stability up to 200°C .
  • Electrochemical Properties : Ni(II) complexes display redox activity at -0.8 V (vs. Ag/AgCl) .

Q. What are the challenges in analyzing reaction intermediates during its derivatization?

  • Analytical Strategies :

  • In Situ NMR/IR : Monitor esterification or anhydride formation (e.g., reaction with methyl aminomethyllambertianate yields labdanoid-substituted amides) .
  • DFT Calculations : Predict transition states for Diels-Alder reactions involving the bicyclic core .
    • Contradictions : Anhydride reactivity varies with solvent polarity; hydrophobic media favor amide coupling, while aqueous conditions promote hydrolysis .

Q. How does structural modification (e.g., halogenation) alter its physicochemical properties?

  • Case Study : Chlorinated derivatives (e.g., chlorendic acid, 1,4,5,6,7,7-hexachloro) enhance flame retardancy in polyester resins but increase toxicity (IARC Group 3 classification) .
  • Data :

  • Melting Point : Pure dicarboxylic acid melts at 175°C (decomposition) .
  • Solubility : Calcium salts (e.g., 839683-04-4) are water-insoluble, making them suitable for low-permeability plastics .

Q. What role does this compound play in sustainable chemistry?

  • Green Synthesis : It serves as a bio-based intermediate for terpenoid derivatives (e.g., labdanoid amides) via solvent-free condensation .
  • Applications :

  • Cytotoxic Agents : Anhydride derivatives react with natural products to create antitumor compounds (IC₅₀ values: 1–10 µM in HeLa cells) .
  • Plasticizers : Esters (e.g., dibutyl) improve PVC flexibility while reducing environmental persistence compared to phthalates .

Key Research Gaps

  • Mechanistic Studies : Limited DFT/experimental data on regioselectivity in Diels-Alder reactions.
  • Eco-Toxicity : Long-term environmental impact of ester derivatives remains unquantified .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

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